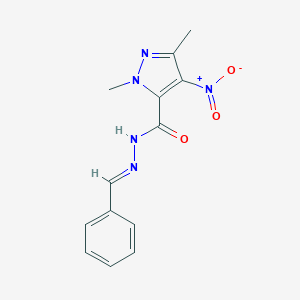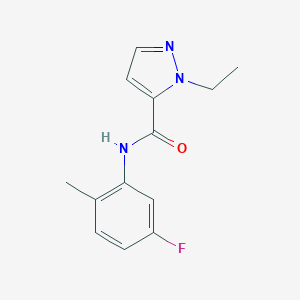![molecular formula C26H23NO4S B450977 PROPAN-2-YL 4-{[1,1'-BIPHENYL]-4-YL}-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE](/img/structure/B450977.png)
PROPAN-2-YL 4-{[1,1'-BIPHENYL]-4-YL}-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROPAN-2-YL 4-{[1,1'-BIPHENYL]-4-YL}-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics. The unique structure of this compound, which includes a biphenyl group, a thiophene ring, and a furan moiety, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 4-{[1,1'-BIPHENYL]-4-YL}-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the biphenyl-4-yl and 2-methylfuran-3-yl intermediates, followed by their coupling with the thiophene ring. Common reagents used in these reactions include organometallic catalysts, such as palladium or nickel complexes, and various solvents like dichloromethane or tetrahydrofuran. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product. Safety measures and environmental considerations are also crucial in the industrial production of such complex organic compounds.
Análisis De Reacciones Químicas
Types of Reactions
PROPAN-2-YL 4-{[1,1'-BIPHENYL]-4-YL}-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of thiol or thioether derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with factors like temperature, solvent, and reaction time playing critical roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Studies on these derivatives can lead to the discovery of new therapeutic agents.
Medicine
In medicinal chemistry, the compound and its derivatives can be investigated for their potential as drug candidates. Their interactions with biological targets, such as enzymes or receptors, can provide insights into their mechanism of action and therapeutic potential.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs). Its unique electronic properties make it a valuable component in the design of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of PROPAN-2-YL 4-{[1,1'-BIPHENYL]-4-YL}-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE depends on its specific application. In a biological context, the compound may interact with molecular targets, such as enzymes or receptors, through various binding interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to the desired biological effect. In materials science, the compound’s electronic properties, such as its ability to conduct or emit light, are determined by its molecular structure and the arrangement of its functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds with similar thiophene rings, such as 2-acetylthiophene or 2-bromothiophene.
Biphenyl Compounds: Molecules containing biphenyl groups, like biphenyl-4-carboxylic acid or 4-bromobiphenyl.
Furan Derivatives: Compounds with furan moieties, such as 2-methylfuran or 2-furancarboxaldehyde.
Uniqueness
The uniqueness of PROPAN-2-YL 4-{[1,1'-BIPHENYL]-4-YL}-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE lies in its combination of functional groups, which imparts distinct chemical and physical properties. This combination allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial development.
Propiedades
Fórmula molecular |
C26H23NO4S |
|---|---|
Peso molecular |
445.5g/mol |
Nombre IUPAC |
propan-2-yl 2-[(2-methylfuran-3-carbonyl)amino]-4-(4-phenylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C26H23NO4S/c1-16(2)31-26(29)23-22(15-32-25(23)27-24(28)21-13-14-30-17(21)3)20-11-9-19(10-12-20)18-7-5-4-6-8-18/h4-16H,1-3H3,(H,27,28) |
Clave InChI |
CUTVDOHJBYZUEH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CO1)C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)OC(C)C |
SMILES canónico |
CC1=C(C=CO1)C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[({4-nitrophenoxy}acetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B450900.png)
![5-chloro-N-{4-[N-(2-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B450901.png)


![5-bromo-N-{3-[N-(4-tert-butylbenzoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B450904.png)

![N~2~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-2-FURAMIDE](/img/structure/B450906.png)
![N-benzyl-3-[(3-chlorophenoxy)methyl]benzamide](/img/structure/B450907.png)
![5-chloro-N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]-2-thiophenecarboxamide](/img/structure/B450909.png)


![N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide](/img/structure/B450913.png)
![Isopropyl 4-(4-ethoxyphenyl)-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B450917.png)
